Tris(4-chlorophenyl)phosphine

Catalog No.
S703628
CAS No.
1159-54-2
M.F
C18H12Cl3P
M. Wt
365.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-chlorophenyl)phosphine

CAS Number

1159-54-2

Product Name

Tris(4-chlorophenyl)phosphine

IUPAC Name

tris(4-chlorophenyl)phosphane

Molecular Formula

C18H12Cl3P

Molecular Weight

365.6 g/mol

InChI

InChI=1S/C18H12Cl3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H

InChI Key

IQKSLJOIKWOGIZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl

Applications in Cross-Coupling Reactions

Tris(4-chlorophenyl)phosphine demonstrates versatility in numerous cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and various nucleophiles (Nu) using a palladium catalyst. Tris(4-chlorophenyl)phosphine serves as a ligand for the palladium catalyst, facilitating the reaction.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between organoboron compounds (R-Bpin) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can again act as a ligand for the palladium catalyst in this reaction.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin compounds (R-SnR'3) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can also function as a ligand for the palladium catalyst in Stille couplings.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes (RC≡CH) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can act as a ligand for the palladium catalyst in Sonogashira couplings as well.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc compounds (R-ZnX) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium or nickel catalyst. While less common than the aforementioned reactions, tris(4-chlorophenyl)phosphine can also be employed as a ligand in some Negishi couplings.
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can act as a ligand for the palladium catalyst in Heck couplings as well.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes (R-SiR'3) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can also function as a ligand for the palladium catalyst in Hiyama couplings.

XLogP3

6.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1159-54-2

Wikipedia

Tri(4-chlorophenyl)phosphine

Dates

Modify: 2023-08-15

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